molecular formula C16H23N3O3S B2391616 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one CAS No. 1808327-54-9

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one

Cat. No.: B2391616
CAS No.: 1808327-54-9
M. Wt: 337.44
InChI Key: UWDTZLNXAKEPOJ-UHFFFAOYSA-N
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Description

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[44]nonan-7-yl}propan-1-one is a complex organic compound with a unique structure that combines a pyrimidine ring with a spirocyclic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Construction of the Spirocyclic Moiety: The spirocyclic structure can be formed through a cyclization reaction involving a diol and an amine under dehydrating conditions.

    Final Coupling Step: The final step involves coupling the pyrimidine derivative with the spirocyclic moiety using a suitable linker, such as a propanone group, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring and the spirocyclic moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine and spirocyclic derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In the materials science industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-ol: A similar compound with an alcohol group instead of a ketone.

    3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-thione: A thione derivative with a sulfur atom replacing the oxygen in the carbonyl group.

Uniqueness

The uniqueness of 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one lies in its combination of a pyrimidine ring with a spirocyclic moiety, providing a distinct structural framework that can be exploited for various applications. Its ability to undergo diverse chemical reactions further enhances its versatility and potential utility in scientific research and industrial applications.

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-1-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-11-13(12(2)18-15(17-11)23-3)4-5-14(20)19-7-6-16(10-19)21-8-9-22-16/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDTZLNXAKEPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCC3(C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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